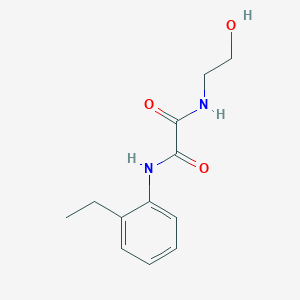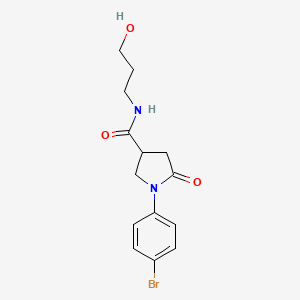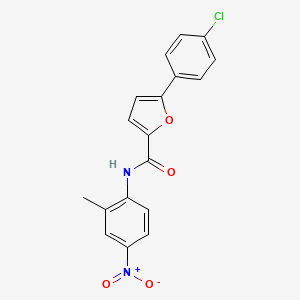
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA is a derivative of anthracene and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties by reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide in lab experiments is its relatively low toxicity. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit low cytotoxicity in vitro and in vivo, making it a promising candidate for further investigation. However, one of the limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide. One area of interest is its potential applications in cancer therapy. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit anticancer properties, and further investigation is needed to determine its efficacy and safety in vivo. Another area of interest is its potential applications in neurodegenerative diseases. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties, and further investigation is needed to determine its potential as a therapeutic agent. Finally, there is a need for further investigation into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, which could provide insights into its potential applications in medical research.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide involves the reaction of 9,10-anthraquinone with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-15(19)18-10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXIFJYTCXYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)